Propionic Acid (1R,2S)-2-[N-Benzyl-N-(mesitylenesulfonyl)amino]-1-phenylpropyl Ester
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Description
Propionic Acid (1R,2S)-2-[N-Benzyl-N-(mesitylenesulfonyl)amino]-1-phenylpropyl Ester is a useful research compound. Its molecular formula is C28H33NO4S and its molecular weight is 479.6 g/mol. The purity is usually 95%.
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Biological Activity
Propionic Acid (1R,2S)-2-[N-Benzyl-N-(mesitylenesulfonyl)amino]-1-phenylpropyl Ester, commonly referred to as the Masamune reagent, is a chiral auxiliary widely utilized in asymmetric synthesis. This compound is significant in organic chemistry due to its ability to facilitate anti-selective aldol reactions, which are crucial for forming carbon-carbon bonds with high stereochemical control. The unique structure of this ester derivative contributes to its biological activity, influencing various biochemical pathways.
- Molecular Formula : C28H33NO4S
- Molecular Weight : 479.64 g/mol
- Melting Point : 149 °C
- CAS Number : 187324-66-9
- Appearance : White crystalline solid
The biological activity of this compound can be attributed to its structural features:
- Chiral Center : The (1R,2S) configuration allows for specific interactions with biological targets, enhancing selectivity in reactions.
- Mesitylenesulfonyl Group : This group increases the electrophilicity of the nitrogen atom, making it more reactive towards nucleophiles.
- Propionic Acid Moiety : The presence of the propionic acid part contributes to the compound's solubility and interaction with biological membranes.
Enzyme Inhibition
The compound's ability to act as a chiral auxiliary in asymmetric synthesis implies potential interactions with enzymes involved in metabolic pathways. The mesitylenesulfonyl group may enable selective binding to enzyme active sites, which could lead to inhibition or modulation of enzymatic activities.
Case Studies
A notable case study involved the synthesis of related β-amino acids using similar structural frameworks. These compounds demonstrated varying degrees of biological activity, including growth promotion in plants and antimicrobial properties . Although direct studies on this compound are scarce, the trends observed in related compounds provide insights into its potential biological roles.
Research Findings
Properties
IUPAC Name |
[(1R,2S)-2-[benzyl-(2,4,6-trimethylphenyl)sulfonylamino]-1-phenylpropyl] propanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H33NO4S/c1-6-26(30)33-27(25-15-11-8-12-16-25)23(5)29(19-24-13-9-7-10-14-24)34(31,32)28-21(3)17-20(2)18-22(28)4/h7-18,23,27H,6,19H2,1-5H3/t23-,27-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNCDSLPLRUHTTL-HOFKKMOUSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC(C1=CC=CC=C1)C(C)N(CC2=CC=CC=C2)S(=O)(=O)C3=C(C=C(C=C3C)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)O[C@H](C1=CC=CC=C1)[C@H](C)N(CC2=CC=CC=C2)S(=O)(=O)C3=C(C=C(C=C3C)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H33NO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60458200 |
Source
|
Record name | (1R,2S)-2-[Benzyl(2,4,6-trimethylbenzene-1-sulfonyl)amino]-1-phenylpropyl propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60458200 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
479.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
187324-66-9 |
Source
|
Record name | (1R,2S)-2-[Benzyl(2,4,6-trimethylbenzene-1-sulfonyl)amino]-1-phenylpropyl propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60458200 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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